molecular formula C23H23N7O3 B1684636 Tak-593 CAS No. 1005780-62-0

Tak-593

Cat. No.: B1684636
CAS No.: 1005780-62-0
M. Wt: 445.5 g/mol
InChI Key: DZFZXPPHBWCXPQ-UHFFFAOYSA-N
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Description

TAK-593, also known by its chemical structure CAS number 1005780-62-0, is a small molecular weight compound. It selectively targets VEGFR2 (VEGF receptor 2) and PDGFRβ (platelet-derived growth factor receptor beta). Notably, this compound exhibits a remarkably long residence time on its targets .

Preparation Methods

Synthetic Routes:: The synthetic routes for TAK-593 have not been widely disclosed in the literature. it is typically synthesized through custom chemical processes.

Industrial Production Methods:: Information on large-scale industrial production methods for this compound is limited. Companies like Takeda Pharmaceutical Co., Ltd. have been involved in its development .

Chemical Reactions Analysis

TAK-593 undergoes various chemical reactions, including oxidation, reduction, and substitution. Here are some key points:

    Oxidation and Reduction: this compound can participate in redox reactions, potentially altering its pharmacological properties.

    Substitution Reactions: this compound may undergo substitution reactions, where functional groups are replaced by others.

    Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain proprietary. Researchers typically optimize these parameters during custom synthesis.

    Major Products: The major products formed from this compound reactions depend on the specific reaction type and conditions.

Scientific Research Applications

TAK-593 has found applications in various scientific fields:

Mechanism of Action

TAK-593’s mechanism of action involves:

    VEGFR Inhibition: By targeting VEGFR1, VEGFR2, and VEGFR3, this compound disrupts angiogenesis and vascular endothelial cell growth.

    PDGFR Inhibition: Inhibiting PDGFRα and PDGFRβ affects cell proliferation and migration.

Comparison with Similar Compounds

TAK-593 stands out due to its selectivity for VEGFR and PDGFR. Similar compounds include other tyrosine kinase inhibitors, but this compound’s unique properties set it apart.

Properties

IUPAC Name

N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFZXPPHBWCXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005780-62-0
Record name TAK-593
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005780620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-593
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13093
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAK-593
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I42X8XX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of N-[6-(3-amino-4-methylphenoxy)imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide (213 mg, 0.659 mmol) in tetrahydrofuran (10 mL) were added a solution of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (136 mg, 0.856 mmol) in tetrahydrofuran (0.5 mL) and triethylamine (200 mg, 1.98 mmol) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was diluted with saturated aqueous sodium hydrogencarbonate solution, and extracted three times with ethyl acetate, and the organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure, and the residue was filtrated and washed with ethyl acetate/hexane to give the title compound (222 mg, 77%) as a white powder. melting point 223° C.
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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